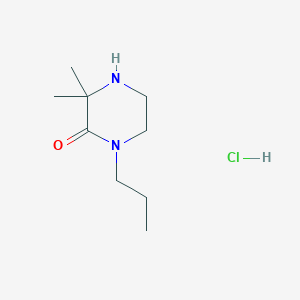

3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethyl-1-propylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-4-6-11-7-5-10-9(2,3)8(11)12;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSACXFDFXHUCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNC(C1=O)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride (CAS No.: 1803600-12-5) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is structurally related to other piperazine and piperidine analogs, which are known for their interactions with various biological targets, including receptors and enzymes. Research into this compound suggests potential applications in therapeutic areas such as pain management, neuropharmacology, and cancer treatment.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding : This compound exhibits affinity for multiple receptors, including serotonin receptors and sigma receptors, which are implicated in pain modulation and neurotransmission .

- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades .

Biological Activities

The compound has been studied for various biological activities:

- Antinociceptive Effects : Research indicates that it may possess analgesic properties by modulating pain pathways through dual action on histamine H3 and sigma-1 receptors . In animal models, it has shown efficacy in reducing both nociceptive and neuropathic pain.

- Neuroprotective Effects : The ability of this compound to enhance cognitive function and reduce anxiety-like behaviors has been observed in rodent studies. These effects are attributed to its action on neurotransmitter systems .

- Anticancer Potential : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cell lines. The structural features of this compound may contribute to its cytotoxic effects against certain tumor types .

Case Studies

Several case studies have explored the biological activity of this compound:

- Pain Management Study : In a controlled trial involving rodent models, administration of the compound resulted in significant reductions in pain responses compared to control groups. The study highlighted the compound's potential as a dual-action analgesic .

- Cognitive Function Assessment : Another study evaluated the effects of the compound on cognitive performance in mice subjected to stress tests. Results indicated improved memory retention and reduced anxiety-like behaviors at optimal dosing levels .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antinociceptive | Reduces pain in nociceptive models | |

| Neuroprotective | Enhances cognitive function and reduces anxiety | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Dosage Effects on Biological Activity

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperazine/Piperazinone Derivatives

Key Observations :

- Compounds like 3-(4'-methoxy-biphenyl-3-ylmethyl)-1-methyl-piperazin-2-one HCl (MW 346.80) exhibit higher molecular weights due to bulky aromatic substituents, which may enhance receptor binding but reduce solubility.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical and Functional Data

Key Findings :

- The target compound ’s hydrochloride salt ensures high aqueous solubility, critical for formulation in injectables or oral dosage forms. Its predicted LogP (1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Memantine HCl and benzydamine HCl demonstrate how structural complexity (e.g., adamantane in memantine) increases LogP and alters therapeutic targets.

- Stability profiles vary significantly: Chlorphenoxamine HCl degrades under UV light, whereas the target compound’s aliphatic substituents may confer resistance to photodegradation.

Preparation Methods

Cyclization from Diamines and Ketoesters

- Starting materials: Substituted diamines (e.g., 1,2-diamino derivatives) and ketoesters or lactones bearing the 3,3-dimethyl substitution.

- Reaction conditions: Heating under reflux in polar solvents such as ethanol or acetonitrile, sometimes with acid or base catalysis to promote ring closure.

- Outcome: Formation of the piperazin-2-one ring with the desired substitution.

Alkylation of Piperazin-2-one

- N-alkylation: Introduction of the propyl group on the nitrogen atom is typically achieved via alkylation using propyl halides (e.g., propyl bromide) under basic conditions.

- Conditions: Use of bases such as potassium carbonate or sodium hydride in solvents like DMF or DMSO, at temperatures ranging from room temperature to 80°C.

- Selectivity: Controlled to avoid over-alkylation or side reactions.

Specific Preparation Methodology for 3,3-Dimethyl-1-propylpiperazin-2-one Hydrochloride

While direct literature on this compound is limited, analogous preparation methods from related piperazine derivatives and piperazinones provide a reliable framework.

Stepwise Synthesis Outline

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,3-dimethylpiperazin-2-one core | Cyclization of 1,2-diamino-3,3-dimethylpropane with appropriate ketoester | Reflux in ethanol, acid catalysis (e.g., acetic acid), 4-8 hours |

| 2 | N-Propylation of piperazin-2-one | Reaction with propyl bromide and base (K2CO3) in DMF | Stirring at 40-80°C for 6-12 hours |

| 3 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Cooling to 0-5°C to precipitate salt |

Catalysts and Solvents

- Acid catalysts such as acetic acid or sulfuric acid assist in cyclization.

- Organic solvents like ethanol or DMF are preferred for solubility and reaction control.

- Bases like potassium carbonate facilitate N-alkylation.

- Hydrochloride salt formation is typically done in aqueous media.

Purification

- Crystallization from solvents such as ethanol/ether mixtures.

- Filtration and washing with cold solvents to remove impurities.

- Drying under vacuum to yield pure hydrochloride salt.

Analysis of Preparation Methods

Yield and Purity

- Typical yields for piperazinone ring formation range from 70% to 85%.

- N-alkylation yields can reach 80-90% with proper control.

- Final hydrochloride salt purity is often >98%, confirmed by HPLC or NMR.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Outcome |

|---|---|---|

| Temperature (cyclization) | 50-90°C | Higher temp increases rate but may cause side reactions |

| Reaction time (cyclization) | 4-10 hours | Longer times improve conversion but risk degradation |

| Base amount (alkylation) | 1.1-1.5 eq | Insufficient base leads to incomplete alkylation |

| Alkylating agent eq | 1.0-1.2 eq | Excess causes side products |

Industrial Considerations

- Use of stainless steel autoclaves for pressure control during cyclization.

- Recycling of catalysts where applicable.

- Environmental controls for solvent recovery and waste minimization.

Comparative Data Table of Preparation Methods (Hypothetical Based on Analogous Compounds)

| Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Cyclization + Alkylation | 1,2-diamino-3,3-dimethylpropane + ketoester + propyl bromide | Acetic acid + K2CO3 | Ethanol + DMF | 80 + 60 | 6 + 8 | 75-85 | >98 | Standard lab method |

| Direct alkylation of piperazin-2-one | Piperazin-2-one + propyl bromide | K2CO3 | DMF | 60 | 10 | 80-90 | >98 | High selectivity |

| Salt formation | N-propylpiperazin-2-one + HCl | - | Aqueous | 0-5 | 1-2 | Quantitative | >99 | Precipitates pure salt |

Q & A

Basic: What are the methodological considerations for optimizing the synthesis of 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride?

Answer:

Synthesis optimization typically involves:

- Precursor Selection : Piperazine derivatives often require functionalization at specific positions. For example, introducing the propyl group may involve alkylation reactions using 1-bromopropane under reflux conditions with a base like K₂CO₃ .

- Protection/Deprotection Strategies : Protecting the piperazine nitrogen during methylation (e.g., using Boc groups) prevents unwanted side reactions.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (solvent: ethanol/water) ensures high purity.

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agent) are critical variables .

Basic: Which crystallographic tools are recommended for structural characterization of this compound?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL is preferred for small-molecule refinement, allowing anisotropic displacement parameters for non-H atoms .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess positional disorder or puckering .

- Validation : WinGX integrates tools like PLATON to check for missed symmetry or twinning .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or ring puckering?

Answer:

- Bond Length Analysis : Compare experimental values to DFT-calculated geometries. Discrepancies >0.02 Å may indicate disorder or thermal motion .

- Ring Puckering Quantification : Use Cremer-Pople parameters (e.g., total puckering amplitude Q and polar coordinates θ, φ) to objectively describe non-planar piperazine rings. For example, a θ ≈ 90° indicates a chair conformation .

- Data Reconciliation : Re-refine with alternative constraints (e.g., ISOR for isotropic displacement) or test for twinning using SHELXL ’s TWIN/BASF commands .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?

Answer:

- Analog Synthesis : Modify substituents (e.g., replacing propyl with ethyl or benzyl groups) and compare bioactivity .

- In Vitro Assays : Test binding affinity to receptors (e.g., serotonin or dopamine receptors) via competitive radioligand assays (IC₅₀ determination).

- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., G-protein-coupled receptors). Validate with mutagenesis studies .

- Data Cross-Validation : Resolve contradictory activity data by repeating assays under standardized conditions (pH 7.4, 37°C) and verifying compound stability via HPLC .

Basic: Which analytical techniques are suitable for purity assessment and stability testing?

Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Retention times should match reference standards .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies impurities via unexpected peaks (e.g., residual solvents like DMF).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 221.12 for the free base).

- Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile functional groups (e.g., hydrolysis of the piperazin-2-one ring) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .

- Storage : Keep in sealed containers under anhydrous conditions (desiccator with silica gel) at 2–8°C .

Advanced: How should researchers address contradictory bioactivity data in different assay systems?

Answer:

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability.

- Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed piperazine rings) that may interfere with results .

- Orthogonal Assays : Confirm activity via complementary methods (e.g., calcium flux assays for GPCRs vs. cAMP ELISA).

- Statistical Analysis : Apply multivariate ANOVA to identify confounding variables (e.g., serum concentration in cell media) .

Basic: What are the ecological disposal considerations for this compound?

Answer:

- Waste Classification : Classify as hazardous organic waste due to the hydrochloride salt and aromatic byproducts .

- Neutralization : Treat with a 10% NaOH solution to deprotonate the piperazine moiety before incineration.

- Documentation : Maintain records of disposal quantities and methods to comply with EPA/DOT regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.